

Technical Whitepaper: Physicochemical Properties of 1-lodo-2,3,4-trimethoxybenzene

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Compound of Interest

Compound Name: 1-lodo-2,3,4-trimethoxybenzene

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Abstract

This document provides a technical overview of the physicochemical properties of **1-lodo-2,3,4-trimethoxybenzene**, with a primary focus on its boiling point. Due to the limited availability of experimental data for this specific isomer, this paper compiles information on related isomers and precursors to offer a comparative analysis. Furthermore, it details relevant experimental protocols for synthesis and boiling point determination, providing a practical guide for researchers working with substituted iodobenzenes.

Introduction to Substituted Iodobenzenes

lodinated aromatic compounds, such as **1-lodo-2,3,4-trimethoxybenzene**, are valuable intermediates in organic synthesis. The presence of an iodine atom provides a reactive site for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making these compounds crucial building blocks in the synthesis of complex molecules, including pharmaceuticals and materials. The methoxy substituents on the benzene ring influence the compound's reactivity, solubility, and physical properties. An accurate understanding of these properties, particularly the boiling point, is essential for purification, reaction condition optimization, and safety.

Physicochemical Data of 1-lodo-2,3,4trimethoxybenzene and Related Isomers



Direct experimental data for the boiling point of **1-lodo-2,3,4-trimethoxybenzene** is not readily available in published literature. However, data for positional isomers and related compounds can provide valuable estimates. Constitutional isomers, which have the same molecular formula but different connectivity, typically exhibit distinct physical properties.

The table below summarizes available data for isomers of iodotrimethoxybenzene and a related dimethoxy-analogue.

Compound Name	Molecular Formula	CAS Number	Boiling Point (°C)	Pressure (Torr)	Data Type
5-lodo-1,2,3- trimethoxybe nzene	С9Н11Ю3	25245-29-8	312.6 ± 42.0	760	Predicted[1] [2]
1-lodo-2,3- dimethoxybe nzene	C8H9IO2	25245-33-4	124 - 125	4	Experimental[3][4]

Note: The predicted boiling point for 5-lodo-1,2,3-trimethoxybenzene is calculated and has a significant margin of error. The experimental value for 1-lodo-2,3-dimethoxybenzene is provided at reduced pressure.

Experimental Protocols Synthesis of 1-lodo-2,3,4-trimethoxybenzene

A method for the preparation of 2,3,4-trimethoxyiodobenzene has been described in the literature. This protocol details the direct iodination of 1,2,3-trimethoxybenzene.

Materials:

- 1,2,3-trimethoxybenzene (0.5 mmol)
- Iodine (I2) (0.3 mmol)
- Nitrogen dioxide (NO₂) (1.35 mL at normal pressure and temperature)



Acetonitrile (1.5 mL)

Procedure:[5]

- To a reaction vessel, add 0.5 mmol of 1,2,3-trimethoxybenzene, 0.3 mmol of I₂, and 1.5 mL of acetonitrile in sequence.
- Introduce 1.35 mL of NO2 (at normal pressure and temperature) into the vessel.
- Seal the reaction vessel, ensuring air is present inside.
- Place the vessel in an oil bath preheated to 120°C.
- Maintain the reaction at 120°C with magnetic stirring for 12 hours.
- After the reaction is complete, cool the system to room temperature.
- The resulting mixture is then purified by column chromatography to isolate the 1-lodo-2,3,4-trimethoxybenzene product. The structure of the product is typically confirmed using ¹H-NMR and GC-MS.[5]

Determination of Boiling Point

For novel or uncharacterized compounds like **1-lodo-2,3,4-trimethoxybenzene**, a standard experimental method is required to determine the boiling point. The Thiele tube method is a common and efficient technique that requires a small amount of sample.[3]

Materials:

- · Sample of the organic liquid
- Thiele tube
- High-boiling point mineral oil (e.g., paraffin oil)
- Thermometer (calibrated)
- Small test tube (e.g., fusion tube)



- Capillary tube (sealed at one end)
- Rubber band or wire for attachment
- Heating source (e.g., Bunsen burner)

Procedure:[3][6][7]

- Fill the small test tube with the liquid sample to a depth of about 1-2 cm.
- Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Insert the thermometer assembly into the Thiele tube, making sure the sample is immersed in the oil bath.
- Gently heat the side arm of the Thiele tube. The shape of the tube promotes oil circulation, ensuring uniform heating.
- As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
- Continue heating until a continuous and rapid stream of bubbles emerges from the open end
 of the capillary tube. This indicates the liquid's vapor pressure has exceeded the external
 pressure.
- Turn off the heat and allow the apparatus to cool slowly.
- The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This temperature is the boiling point of the liquid, as it is the point where the external pressure equals the vapor pressure of the liquid.[3][6]
- It is crucial to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[8]



Visualized Workflow

The following diagram illustrates the logical workflow for the experimental characterization of a novel synthesized compound, focusing on purification and boiling point determination.

Caption: Workflow for Synthesis, Purification, and Boiling Point Determination.

Conclusion

While the exact experimental boiling point of **1-lodo-2,3,4-trimethoxybenzene** remains undocumented in the reviewed literature, this guide provides essential context through data from related compounds. The detailed protocols for its synthesis and for the experimental determination of its boiling point offer a practical framework for researchers. This information is critical for the safe handling, purification, and utilization of this compound as an intermediate in advanced organic synthesis. It is recommended that experimental determination be carried out to ascertain the precise value for this specific isomer.

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